molecular formula C11H20N2O3 B14593105 D-Leucyl-L-proline CAS No. 61430-13-5

D-Leucyl-L-proline

Cat. No.: B14593105
CAS No.: 61430-13-5
M. Wt: 228.29 g/mol
InChI Key: VTJUNIYRYIAIHF-BDAKNGLRSA-N
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Description

D-Leucyl-L-proline: is a dipeptide composed of the amino acids D-leucine and L-proline. Dipeptides like this compound are formed when two amino acids are linked by a single peptide bond. This compound is of interest due to its potential biological activities and applications in various fields, including pharmaceuticals and biotechnology.

Preparation Methods

Synthetic Routes and Reaction Conditions: D-Leucyl-L-proline can be synthesized through standard peptide synthesis techniques. One common method involves the use of solid-phase peptide synthesis (SPPS), where the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The synthesis typically involves the following steps:

    Activation of the Carboxyl Group: The carboxyl group of D-leucine is activated using reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

    Coupling Reaction: The activated D-leucine is then coupled with L-proline in the presence of a coupling agent like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt).

    Deprotection: Protective groups on the amino acids are removed to yield the final dipeptide.

Industrial Production Methods: Industrial production of this compound may involve large-scale SPPS or solution-phase synthesis. The choice of method depends on the desired scale and purity of the product. Solution-phase synthesis can be advantageous for large-scale production due to its scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: D-Leucyl-L-proline can undergo various chemical reactions, including:

    Hydrolysis: The peptide bond can be hydrolyzed under acidic or basic conditions to yield the constituent amino acids.

    Oxidation: The proline residue can be oxidized to form hydroxyproline derivatives.

    Substitution: Functional groups on the amino acids can be modified through substitution reactions.

Common Reagents and Conditions:

    Hydrolysis: Typically performed using hydrochloric acid (HCl) or sodium hydroxide (NaOH) at elevated temperatures.

    Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.

    Substitution: Various reagents, such as alkyl halides or acyl chlorides, can be employed depending on the desired modification.

Major Products:

    Hydrolysis: Yields D-leucine and L-proline.

    Oxidation: Produces hydroxyproline derivatives.

    Substitution: Results in modified dipeptides with new functional groups.

Scientific Research Applications

Chemistry: D-Leucyl-L-proline is used as a chiral building block in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.

Biology: In biological research, this compound is studied for its role in protein folding and stability. It can also serve as a model compound for studying peptide interactions and conformations.

Medicine: this compound has potential therapeutic applications due to its antimicrobial properties. It has been shown to exhibit activity against various bacterial and fungal pathogens .

Industry: In the industrial sector, this compound is used in the synthesis of bioactive peptides and as a precursor for the production of peptide-based drugs.

Mechanism of Action

The mechanism of action of D-Leucyl-L-proline involves its interaction with specific molecular targets. For instance, it can inhibit the growth of certain pathogens by disrupting their cell wall synthesis or interfering with essential metabolic pathways . The exact molecular targets and pathways may vary depending on the specific application and organism being studied.

Comparison with Similar Compounds

    L-Leucyl-L-proline: A dipeptide composed of L-leucine and L-proline, often used in similar applications but with different stereochemistry.

    D-Leucyl-D-proline: Another dipeptide with both amino acids in the D-configuration, which may exhibit different biological activities.

Uniqueness: D-Leucyl-L-proline is unique due to its specific stereochemistry, which can influence its biological activity and interactions with molecular targets. The presence of both D- and L-amino acids in the dipeptide can result in distinct conformational properties and functional capabilities compared to other dipeptides .

Properties

CAS No.

61430-13-5

Molecular Formula

C11H20N2O3

Molecular Weight

228.29 g/mol

IUPAC Name

(2S)-1-[(2R)-2-amino-4-methylpentanoyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C11H20N2O3/c1-7(2)6-8(12)10(14)13-5-3-4-9(13)11(15)16/h7-9H,3-6,12H2,1-2H3,(H,15,16)/t8-,9+/m1/s1

InChI Key

VTJUNIYRYIAIHF-BDAKNGLRSA-N

Isomeric SMILES

CC(C)C[C@H](C(=O)N1CCC[C@H]1C(=O)O)N

Canonical SMILES

CC(C)CC(C(=O)N1CCCC1C(=O)O)N

Origin of Product

United States

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